molecular formula C10H9NO B1316511 1-(1H-Indol-4-yl)ethanone CAS No. 50614-86-3

1-(1H-Indol-4-yl)ethanone

Cat. No. B1316511
CAS RN: 50614-86-3
M. Wt: 159.18 g/mol
InChI Key: RUBNGGWBJUGNNA-UHFFFAOYSA-N
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Description

“1-(1H-Indol-4-yl)ethanone” is a chemical compound with the molecular formula C10H9NO . It is also known by other names such as “4-ACETYLINDOLE” and "1-(1H-Indol-4-yl)ethan-1-one" .


Molecular Structure Analysis

The molecular structure of “1-(1H-Indol-4-yl)ethanone” consists of an indole ring attached to an ethanone group . The molecular weight of the compound is 159.18 g/mol . The InChIKey, which is a unique identifier for the compound, is RUBNGGWBJUGNNA-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(1H-Indol-4-yl)ethanone” is a solid compound . It has a molecular weight of 159.18 g/mol . The compound has a topological polar surface area of 32.9 Ų and a complexity of 190 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including “1-(1H-Indol-4-yl)ethanone”, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against influenza A and other viruses. For instance, certain indole derivatives have demonstrated significant selectivity and inhibitory concentration values against Coxsackie B4 virus, indicating their potential as antiviral agents .

Anti-HIV Activity

The fight against HIV has led researchers to explore indole derivatives as potential inhibitors. Specific substitutions on the indole scaffold, such as those found in “1-(1H-Indol-4-yl)ethanone”, have been evaluated for anti-HIV-1 activity. These compounds have shown effectiveness, suggesting their use in developing new therapeutic agents for HIV treatment .

Anticancer Properties

Indole derivatives are known for their anticancer activities. The structural framework of indole, including “1-(1H-Indol-4-yl)ethanone”, allows for high affinity binding to multiple receptors, which can be beneficial in cancer therapy. The ability to synthesize various scaffolds of indole for screening different pharmacological activities opens up possibilities for cancer treatment research .

Antioxidant Effects

The antioxidant properties of indole derivatives are another area of interest. These compounds can scavenge free radicals and protect cells from oxidative stress. “1-(1H-Indol-4-yl)ethanone” and its analogs may contribute to the development of new antioxidants that could prevent or treat diseases caused by oxidative damage .

Antimicrobial Activity

Indole derivatives have been reported to possess antimicrobial activity. This includes the potential to combat a variety of pathogenic microorganisms. The incorporation of the indole nucleus into pharmacophores has made “1-(1H-Indol-4-yl)ethanone” an important compound for the synthesis of new antimicrobial agents .

Enzyme Inhibition

“1-(1H-Indol-4-yl)ethanone” has been studied for its inhibitory activities against enzymes like Acetylcholinesterase (AChE) and Glutathione S-transferase (GST). These enzymes are targets for therapeutic applications in conditions such as Alzheimer’s disease and Parkinson’s disease. Indole analogs have shown moderate to good inhibitory activities, which could lead to the development of new drugs for these neurodegenerative diseases .

Neuroprotective Effects

The neuroprotective effects of indole derivatives are being explored due to their potential in treating brain-related medical conditions. “1-(1H-Indol-4-yl)ethanone” could play a role in pharmacotherapy for autism, tobacco dependency, and depression, given its impact on central nervous system functions .

Plant Growth Regulation

Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. By studying compounds like “1-(1H-Indol-4-yl)ethanone”, researchers can better understand the role of indole derivatives in plant development and potentially develop new agricultural chemicals that enhance plant growth and productivity .

Future Directions

Indole derivatives, including “1-(1H-Indol-4-yl)ethanone”, have shown promise in various fields of research due to their wide range of biological activities . Future research could focus on exploring the potential applications of these compounds in medicine, particularly in the treatment of diseases such as cancer, inflammation, and viral infections .

properties

IUPAC Name

1-(1H-indol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)8-3-2-4-10-9(8)5-6-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBNGGWBJUGNNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514829
Record name 1-(1H-Indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-Indol-4-yl)ethanone

CAS RN

50614-86-3
Record name 1-(1H-Indol-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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